n-(2-Fluorophenyl)nicotinamide
Overview
Description
“n-(2-Fluorophenyl)nicotinamide” is a derivative of nicotinamide, which is a small-molecule hydrosoluble vitamin with essential metabolic functions in mammalian cells . It is a key functional ingredient in diverse skincare products and cosmetics . This compound plays a pivotal role in NAD+ synthesis, notably contributing to redox reactions and energy production in cutaneous cells .
Synthesis Analysis
Nicotinamide derivatives, including “this compound”, can be prepared by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines based on the structure of fungicide boscalid . The structures of the synthesized compounds can be characterized by 1H NMR, 13C NMR, ESI-MS, and elemental analysis .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as 1H NMR, 13C NMR, ESI-MS, and elemental analysis . The molecular formula of a similar compound, 2-Chloro-N-(2,4-difluorophenyl)nicotinamide, is C12H7ClF2N2O .
Chemical Reactions Analysis
Nicotinamide derivatives, including “this compound”, are prepared by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines . This reaction is part of the synthesis process of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, a similar compound, 2-Chloro-N-(2,4-difluorophenyl)nicotinamide, has a molecular formula of C12H7ClF2N2O and an average mass of 268.647 Da .
Scientific Research Applications
Antagonist Properties in Pain Management
6-Phenylnicotinamide, a derivative related to n-(2-Fluorophenyl)nicotinamide, has been identified as a potent antagonist of the TRPV1 receptor. This property lends itself to applications in managing inflammatory pain. An optimized derivative, 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide (SB-782443), exhibited an excellent profile for pre-clinical development in pain management (Westaway et al., 2008).
Antifungal Applications
2-Aminonicotinamide derivatives, structurally similar to this compound, have shown significant antifungal activity. Compounds like 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide exhibited strong in vitro activity against various strains of Candida, including fluconazole-resistant ones. This highlights their potential as broad-spectrum antifungal agents (Ni et al., 2017).
Role in Stem Cell Differentiation
Nicotinamide, closely related to this compound, has been found to promote cell survival and differentiation in human pluripotent stem cells. It acts as an inhibitor of multiple kinases, including ROCK and casein kinase 1, affecting stem cell pluripotency and differentiation (Meng et al., 2018).
Fungicidal Properties
Nicotinamide derivatives like N-(thiophen-2-yl) nicotinamide have been synthesized and shown to possess strong fungicidal activities. These compounds were effective against cucumber downy mildew, surpassing the efficacy of commercial fungicides. This indicates the potential of such derivatives in agricultural applications (Wu et al., 2022).
Supramolecular Chemistry
Nicotinamide has been used in the synthesis of supramolecular complexes with copper(II) halogenobenzoates. These complexes exhibit interesting structures and properties, useful in the study of molecular interactions and supramolecular chemistry (Halaška et al., 2016).
Applications in Oncology
Nicotinamide has been studied for its potential in cancer treatment. It influences oxidative stress and modulates pathways tied to cellular survival and death, offering potential in treating disorders like cancer (Maiese et al., 2009). Additionally, fluorescence lifetime imaging microscopy (FLIM) combined with nicotinamide adenine dinucleotide has been used for cancer diagnosis and treatment monitoring (Ouyang et al., 2021).
Neuroprotection
Nicotinamide has shown neuroprotective properties, influencing pathways that govern neuronal survival during oxidative stress, which is significant for neurodegenerative disorders (Chong et al., 2004).
Metabolic Effects in Cancer Cells
Studies have explored the metabolic effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibition in cancer cells, providing insights into how nicotinamide derivatives could affect cellular bioenergetics and cancer cell metabolism (Tolstikov et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
N-(2-fluorophenyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDGKRRKIIFBAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901005242 | |
Record name | N-(2-Fluorophenyl)pyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901005242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84951-68-8 | |
Record name | n-(2-fluorophenyl)nicotinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Fluorophenyl)pyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901005242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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